4-bromo-N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline
CAS No.:
Cat. No.: VC13392029
Molecular Formula: C11H11BrF3N
Molecular Weight: 294.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H11BrF3N |
---|---|
Molecular Weight | 294.11 g/mol |
IUPAC Name | 4-bromo-N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline |
Standard InChI | InChI=1S/C11H11BrF3N/c12-10-4-3-8(16-6-7-1-2-7)5-9(10)11(13,14)15/h3-5,7,16H,1-2,6H2 |
Standard InChI Key | FUWQKHFTLJYDRO-UHFFFAOYSA-N |
SMILES | C1CC1CNC2=CC(=C(C=C2)Br)C(F)(F)F |
Canonical SMILES | C1CC1CNC2=CC(=C(C=C2)Br)C(F)(F)F |
Introduction
Structural and Chemical Characteristics
The molecular formula of 4-bromo-N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline is C₁₁H₁₀BrF₃N, with a molecular weight of 303.11 g/mol. The bromine atom at the 4-position and trifluoromethyl group at the 3-position create a sterically hindered aromatic system, while the cyclopropylmethyl group introduces conformational rigidity to the amine moiety .
Electronic Effects
The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, reducing electron density on the aromatic ring and directing electrophilic substitution reactions to specific positions. Bromine, as a moderately deactivating halogen, further stabilizes the ring through inductive effects .
Stereochemical Considerations
Synthetic Pathways
The synthesis of 4-bromo-N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline involves sequential functionalization of the aniline core. Key steps include bromination, trifluoromethylation, and N-alkylation.
Bromination of 3-(Trifluoromethyl)aniline
Bromination is typically achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF). This method selectively substitutes the para position due to the directing effects of the -NH₂ and -CF₃ groups :
N-Alkylation with Cyclopropylmethyl Bromide
The primary amine is alkylated using cyclopropylmethyl bromide under basic conditions. Potassium carbonate (K₂CO₃) facilitates deprotonation, enabling nucleophilic substitution:
Physicochemical Properties
While experimental data for this specific compound are scarce, inferences can be drawn from analogous structures:
Reactivity and Functionalization
The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the trifluoromethyl group resists further electrophilic substitution. The cyclopropylmethyl amine can undergo hydrolysis under acidic conditions to yield secondary amines .
Palladium-Catalyzed Coupling
In a Suzuki reaction, the brominated derivative reacts with arylboronic acids to form biaryl structures:
Applications in Pharmaceutical Research
The compound’s hybrid structure makes it valuable in drug discovery:
Kinase Inhibition
The trifluoromethyl group enhances binding to ATP pockets in kinases, while the bromine atom allows for halogen bonding with protein residues. Preliminary studies on analogs show IC₅₀ values of <1 µM against tyrosine kinases.
Antimicrobial Activity
Cyclopropyl-containing analogs exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL).
Future Directions
Research priorities include:
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Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives.
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Proteolysis-Targeting Chimeras (PROTACs): Leveraging the bromine atom for linker attachment in targeted protein degradation.
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